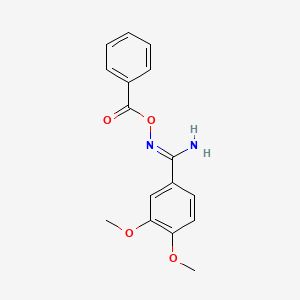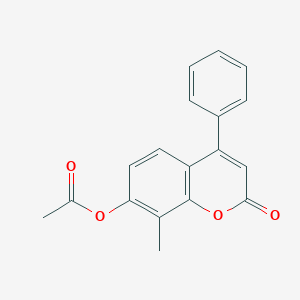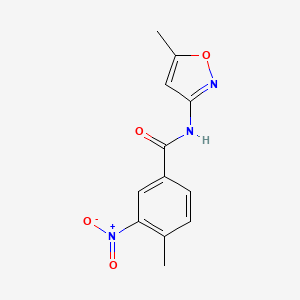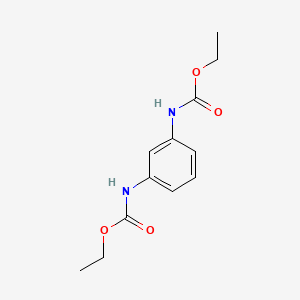
N'-(benzoyloxy)-3,4-dimethoxybenzenecarboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(benzoyloxy)-3,4-dimethoxybenzenecarboximidamide, also known as BDMC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in cancer treatment. BDMC belongs to the family of benzimidazole derivatives, which are known for their diverse biological activities.
Mechanism of Action
The exact mechanism of action of N'-(benzoyloxy)-3,4-dimethoxybenzenecarboximidamide is not yet fully understood. However, it has been suggested that N'-(benzoyloxy)-3,4-dimethoxybenzenecarboximidamide may exert its anticancer effects by inducing DNA damage, activating the caspase cascade, and modulating the expression of various genes involved in cell cycle regulation and apoptosis.
Biochemical and Physiological Effects:
N'-(benzoyloxy)-3,4-dimethoxybenzenecarboximidamide has been shown to have various biochemical and physiological effects on cancer cells. It has been found to reduce the expression of anti-apoptotic proteins, increase the expression of pro-apoptotic proteins, and inhibit the activity of various enzymes involved in cell proliferation and survival.
Advantages and Limitations for Lab Experiments
One of the main advantages of N'-(benzoyloxy)-3,4-dimethoxybenzenecarboximidamide is its high potency and selectivity towards cancer cells, which makes it a promising candidate for cancer therapy. However, the solubility and stability of N'-(benzoyloxy)-3,4-dimethoxybenzenecarboximidamide can pose challenges in its use in lab experiments.
Future Directions
There are several potential future directions for the study of N'-(benzoyloxy)-3,4-dimethoxybenzenecarboximidamide. One possible direction is to investigate the synergistic effects of N'-(benzoyloxy)-3,4-dimethoxybenzenecarboximidamide with other anticancer agents. Another direction is to explore the use of N'-(benzoyloxy)-3,4-dimethoxybenzenecarboximidamide in combination with other treatment modalities, such as radiation therapy or immunotherapy. Additionally, further studies are needed to elucidate the exact mechanism of action of N'-(benzoyloxy)-3,4-dimethoxybenzenecarboximidamide and to optimize its pharmacological properties for clinical use.
In conclusion, N'-(benzoyloxy)-3,4-dimethoxybenzenecarboximidamide is a promising compound with potential applications in cancer treatment. Its unique chemical structure and diverse biological activities make it a valuable target for further research. However, more studies are needed to fully understand its mechanism of action and to optimize its use in clinical settings.
Synthesis Methods
N'-(benzoyloxy)-3,4-dimethoxybenzenecarboximidamide can be synthesized through a multistep process involving the reaction of 3,4-dimethoxybenzoic acid with thionyl chloride, followed by the reaction with benzoyl chloride and ammonium hydroxide. The final product is obtained through the reaction of the resulting intermediate with cyanamide and ammonium carbonate.
Scientific Research Applications
N'-(benzoyloxy)-3,4-dimethoxybenzenecarboximidamide has been extensively studied for its potential anticancer properties. It has been shown to induce apoptosis, inhibit cell proliferation, and suppress tumor growth in various cancer cell lines. N'-(benzoyloxy)-3,4-dimethoxybenzenecarboximidamide has also been found to inhibit angiogenesis, which is critical for the growth and metastasis of cancer cells.
properties
IUPAC Name |
[(Z)-[amino-(3,4-dimethoxyphenyl)methylidene]amino] benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4/c1-20-13-9-8-12(10-14(13)21-2)15(17)18-22-16(19)11-6-4-3-5-7-11/h3-10H,1-2H3,(H2,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPIYUHVGEXLSEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=NOC(=O)C2=CC=CC=C2)N)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C(=N/OC(=O)C2=CC=CC=C2)/N)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dimethoxy-N'-[(phenylcarbonyl)oxy]benzenecarboximidamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-chloro-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5779067.png)
![N-{[(3,4-dimethoxyphenyl)amino]carbonothioyl}-2,3-dimethylbenzamide](/img/structure/B5779071.png)
![N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide](/img/structure/B5779074.png)
![N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B5779076.png)
![1-{4-[4-(2-thienylsulfonyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5779096.png)



![4-{[methyl(phenyl)amino]sulfonyl}-2-thiophenecarboxylic acid](/img/structure/B5779125.png)
![4-[(methylsulfonyl)amino]-N-(2-phenylethyl)benzamide](/img/structure/B5779128.png)

![2-[(1-phenyl-1H-tetrazol-5-yl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5779152.png)
![4-chloro-N'-{[2-(3-chlorophenoxy)propanoyl]oxy}benzenecarboximidamide](/img/structure/B5779157.png)
![1-(2,4-dimethoxybenzyl)-4-[(1-methyl-1H-pyrrol-2-yl)methyl]piperazine](/img/structure/B5779161.png)